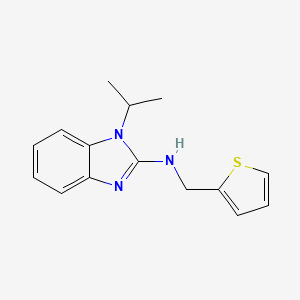
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as TPCA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response. In
Mechanism of Action
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. This inhibition leads to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes.
Biochemical and Physiological Effects
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its selectivity for the IKKβ kinase. This selectivity allows for the specific inhibition of the NF-κB pathway, without affecting other signaling pathways. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for the study of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in combination with other drugs or therapies is an area of research that warrants further investigation.
Conclusion
In conclusion, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory and anti-tumor properties, and has been found to be effective in inhibiting the growth of various cancer cell lines. While there are limitations to its use in certain experiments, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has shown promise as a potential therapeutic agent, and warrants further investigation.
Synthesis Methods
The synthesis of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-tert-butylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with phthalic anhydride. The final product is obtained through a purification process involving recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Scientific Research Applications
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
(4-tert-butylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(2,3)13-8-10-14(11-9-13)25-17(22)12-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRNOSHUXMPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)


